molecular formula C13H17FN2O B7580780 (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone

(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone

Cat. No. B7580780
M. Wt: 236.28 g/mol
InChI Key: AVUAMDISNJCGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone, also known as 2-FMA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that has gained popularity in recent years because of its ability to enhance cognitive performance and increase focus and concentration. The purpose of

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in their levels in the brain, resulting in enhanced cognitive performance and increased focus and concentration. Additionally, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone also acts as a releasing agent for these neurotransmitters, leading to an increase in their release from nerve terminals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone include increased heart rate, blood pressure, and body temperature. It also leads to the release of glucose from the liver, resulting in increased energy levels. Additionally, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone also activates the sympathetic nervous system, leading to the release of adrenaline and noradrenaline.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its ability to enhance cognitive performance and increase focus and concentration. It is also a potent stimulant that can be used to investigate the effects of dopamine and norepinephrine on the central nervous system. However, the limitations of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its potential for abuse and addiction. It is also important to note that the effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on the central nervous system may vary depending on the dosage and duration of use.

Future Directions

There are several future directions for the research of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, further research is needed to investigate the long-term effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on the central nervous system and its potential for abuse and addiction. Finally, studies are needed to investigate the effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on other neurotransmitters in the brain and its potential for use in the treatment of other neurological disorders.
Conclusion:
In conclusion, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone is a synthetic compound that has gained popularity in recent years because of its ability to enhance cognitive performance and increase focus and concentration. It has been widely used in scientific research to investigate its effects on the central nervous system. The synthesis of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the reaction of 2-fluoro-5-methylbenzaldehyde with 3-methylpiperazine in the presence of a reducing agent. The mechanism of action of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the inhibition of the reuptake of dopamine and norepinephrine. The biochemical and physiological effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone include increased heart rate, blood pressure, and body temperature. The advantages of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its ability to enhance cognitive performance and increase focus and concentration. However, its limitations include its potential for abuse and addiction. There are several future directions for the research of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone, including its potential as a treatment for ADHD and narcolepsy, investigating its long-term effects on the central nervous system, and its potential for use in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the reaction of 2-fluoro-5-methylbenzaldehyde with 3-methylpiperazine in the presence of a reducing agent. The reaction takes place under controlled conditions and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone has been widely used in scientific research to investigate its effects on the central nervous system. Studies have shown that it has a high affinity for dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. This leads to an increase in the levels of dopamine and norepinephrine in the brain, resulting in enhanced cognitive performance and increased focus and concentration.

properties

IUPAC Name

(2-fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9-3-4-12(14)11(7-9)13(17)16-6-5-15-10(2)8-16/h3-4,7,10,15H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUAMDISNJCGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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